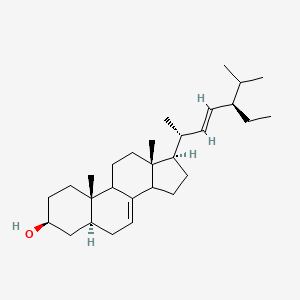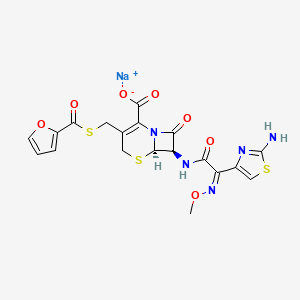
Ciclonicate
Overview
Description
Ciclonicate is a chemical compound known for its vasodilatory properties. It is classified as a nicotinate ester and is used primarily in the treatment of arteriosclerotic peripheral vascular diseases. The compound’s IUPAC name is trans-3,3,5-Trimethylcyclohexyl pyridine-3-carboxylate, and it has a molecular formula of C15H21NO2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ciclonicate can be synthesized through the esterification of 3,3,5-trimethylcyclohexanol with nicotinic acid. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Ciclonicate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: The compound can be reduced to form alcohols and other reduced derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ciclonicate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Used in the treatment of arteriosclerotic peripheral vascular diseases due to its vasodilatory properties.
Industry: Employed in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
Ciclonicate exerts its effects primarily through vasodilation, which involves the relaxation of blood vessel walls. This action is mediated by the compound’s interaction with specific molecular targets, including receptors and enzymes involved in the regulation of vascular tone. The exact molecular pathways are still under investigation, but it is believed that this compound modulates the activity of nitric oxide synthase and other key enzymes involved in vasodilation .
Comparison with Similar Compounds
Ciclonicate is unique among nicotinate esters due to its specific structural features and vasodilatory properties. Similar compounds include:
Nicotinic acid: A precursor to this compound with similar vasodilatory effects.
Methyl nicotinate: Another ester of nicotinic acid with comparable properties.
Ethyl nicotinate: Similar in structure and function to this compound but with different pharmacokinetic properties.
This compound stands out due to its higher potency and longer duration of action compared to these similar compounds .
Properties
CAS No. |
53449-58-4 |
|---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
[(1R,5S)-3,3,5-trimethylcyclohexyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C15H21NO2/c1-11-7-13(9-15(2,3)8-11)18-14(17)12-5-4-6-16-10-12/h4-6,10-11,13H,7-9H2,1-3H3/t11-,13-/m1/s1 |
InChI Key |
GQSGZTBDVNUIQS-DGCLKSJQSA-N |
SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C2=CN=CC=C2 |
Isomeric SMILES |
C[C@@H]1C[C@H](CC(C1)(C)C)OC(=O)C2=CN=CC=C2 |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C2=CN=CC=C2 |
Appearance |
Solid powder |
Key on ui other cas no. |
53449-58-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3,5,5-trimethylcyclohexylnicotinate ciclonicate ciclonicate, (cis)-isomer cyclonicate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy-](/img/structure/B1668921.png)


